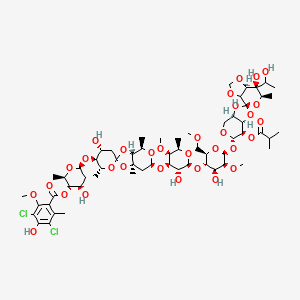

Avilamycin C

Description

Properties

IUPAC Name |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-hydroxy-7'-(1-hydroxyethyl)-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIFATUAVHHRBC-GYPCSUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H90Cl2O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220080 | |

| Record name | Avilamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69787-80-0 | |

| Record name | Avilamycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avilamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVILAMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1D3N476F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Avilamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin C is a member of the avilamycin complex, a family of orthosomycin antibiotics produced by the fermentation of Streptomyces viridochromogenes.[1][2] As a minor component of this complex, Avilamycin C, alongside its more abundant counterpart Avilamycin A, has garnered interest for its activity against Gram-positive bacteria.[3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Avilamycin C, with detailed methodologies for key experimental procedures and a summary of its physicochemical and biological properties.

Data Presentation

Physicochemical Properties of Avilamycin C

| Property | Value | Reference |

| Molecular Formula | C61H90Cl2O32 | [3] |

| Molecular Weight | 1406.25 g/mol | [3] |

| Appearance | Colorless, fine plates (dihydrate) from acetone/ether | [3] |

| Melting Point | 188-189 °C (dihydrate) | [3] |

| Specific Optical Rotation [α]D20 | -4.8° (c = 1.44 in chloroform) | [3] |

| UV max (methanol) | 228, 284 nm (log ε 4.12, 3.33) | [3] |

| Solubility | Soluble in methanol or DMSO | |

| Storage | -20°C (long term) |

Antibacterial Activity of Avilamycin (Complex)

The avilamycin complex exhibits potent activity against a range of Gram-positive bacteria. While specific data for isolated Avilamycin C is limited in the public domain, the activity of the complex provides a strong indication of its potential.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Clostridium perfringens | 0.06 | 128 | [4] |

| Clostridium perfringens (pre-avilamycin approval isolates) | 2 | 2 | [5] |

| Clostridium perfringens (post-avilamycin approval isolates) | 1 | 2 | [5] |

Note: The broader range for the first C. perfringens entry is from a study of 120 clinical isolates, showing the variability in susceptibility.

Experimental Protocols

Fermentation of Streptomyces viridochromogenes for Avilamycin Production

This protocol is based on general descriptions found in patents for the production of the avilamycin complex.

a. Strain and Culture Conditions:

-

Microorganism: Streptomyces viridochromogenes (e.g., strain NRRL 2860 or MCCC1A01659).[6]

-

Seed Culture Medium (g/L): Soybean cake powder 15.0, yeast powder 25.0, glucose 5.0, dextrin 20.0, CaCl2 2.0, CaCO3 1.0. Adjust pH to 7.0-7.2.[7]

-

Fermentation Medium (g/L): Corn starch 40.0, glucose 20.0, soybean cake powder 10.0, CaCl2 2.0, CaCO3 4.0, NaCl 1.0. Adjust pH to 7.2-7.4.[7]

-

Fermentation Parameters:

b. Procedure:

-

Prepare the seed culture medium and sterilize.

-

Inoculate with a sporulating culture of S. viridochromogenes.

-

Incubate the seed culture at 28°C with shaking for 24-36 hours.[7]

-

Prepare the fermentation medium in a suitable fermenter and sterilize.

-

Inoculate the fermentation medium with the seed culture.

-

Carry out the fermentation under the specified parameters. Monitor pH, dissolved oxygen, and glucose consumption.

Isolation and Purification of Avilamycin C

The following is a generalized protocol for the isolation of avilamycins, which can be adapted for the specific purification of Avilamycin C. This often involves a multi-step chromatographic approach.

a. Extraction:

-

At the end of the fermentation, filter the broth to separate the mycelium from the supernatant. A filter aid (e.g., 1.5% Celite) can be used to improve filtration.[8]

-

The avilamycin complex is primarily found in the mycelial cake.

-

Extract the mycelial cake with an organic solvent such as methanol.[7]

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

b. Chromatographic Purification:

-

Silica Gel Chromatography (Initial Separation):

-

Apply the crude extract to a silica gel column.

-

Elute with a gradient of chloroform and acetone (e.g., starting with a 4:1 mixture and progressing to 3:7).[4]

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Fine Purification):

-

Pool the fractions containing the avilamycin complex.

-

Further purify using a semi-preparative RP-HPLC column (e.g., C18).

-

A typical mobile phase could be a gradient of acetonitrile and an ammonium acetate buffer.[9]

-

Monitor the elution profile using a UV detector at 295 nm.[9]

-

Collect the peak corresponding to Avilamycin C.

-

Desalt and concentrate the purified fraction to obtain pure Avilamycin C.

-

Characterization by Mass Spectrometry

a. Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Instrumentation: A quadrupole ion trap mass spectrometer with an ESI source is suitable for analysis.

-

Sample Preparation: Dissolve the purified Avilamycin C in a suitable solvent such as methanol.

-

Analysis:

-

For negative ion mode, the deprotonated molecule [M-H]- would be observed.

-

For positive ion mode, the sodium adduct [M+Na]+ is commonly observed for avilamycins.[10]

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. The fragmentation of avilamycins typically involves the sequential loss of sugar moieties from the oligosaccharide chain.[10]

-

Mandatory Visualizations

Caption: Workflow for Avilamycin C Isolation.

References

- 1. fao.org [fao.org]

- 2. Avilamycin production enhancement by mutagenesis and fermentation optimization in Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avilamycin [drugfuture.com]

- 4. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. No change in avilamycin (Surmax® Premix) minimum inhibitory concentration for Clostridium perfringens isolates recovered from poultry up to 7 years post-approval in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104543413A - Preparation method for avilamycin premix - Google Patents [patents.google.com]

- 7. CN102936608A - Method for producing avilamycin by fermenting - Google Patents [patents.google.com]

- 8. DE1116864B - Manufacture and extraction of the antibiotic avilamycin - Google Patents [patents.google.com]

- 9. Determination of avilamycin A and B in pig faeces by solid phase extraction and reverse-phase HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Avilamycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin C is a significant member of the avilamycin family of oligosaccharide antibiotics, produced by Streptomyces viridochromogenes. As a major analogue in the commercial veterinary product Surmax™, it plays a crucial role in the antibacterial efficacy of the mixture. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, mechanism of action, and biological activity of Avilamycin C. Detailed experimental methodologies for its analysis are also presented, alongside visualizations of its inhibitory action on bacterial protein synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.

Chemical Structure and Physicochemical Properties

Avilamycin C is a complex oligosaccharide antibiotic. Its structure is closely related to Avilamycin A, the primary component of the avilamycin complex, differing only in the redox state of the two-carbon branched-chain on the terminal octose moiety.[1]

Chemical Structure of Avilamycin C

References

Avilamycin C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Polyether-like Orthosomycin Antibiotic

Abstract

Avilamycin C is a member of the avilamycin complex, a group of oligosaccharide antibiotics produced by the bacterium Streptomyces viridochromogenes.[1][2] Though structurally distinct from true polyether ionophores, it shares a similar mode of action by affecting bacterial protein synthesis. This technical guide provides a comprehensive overview of Avilamycin C, with a focus on its classification, mechanism of action, antimicrobial spectrum, biosynthetic pathway, and resistance mechanisms. Detailed experimental protocols for key analytical and microbiological assays are provided, along with quantitative data presented for comparative analysis. Visual diagrams of critical pathways and workflows are included to facilitate a deeper understanding of this antibiotic's properties and applications in research and drug development.

Introduction

Avilamycin is an orthosomycin antibiotic that has garnered significant interest in veterinary medicine as a feed additive to promote growth and control enteric diseases in livestock, particularly pigs and poultry.[2][3] Its primary activity is against Gram-positive bacteria.[2] The avilamycin complex consists of several related factors, with Avilamycin A being the major component.[2] Avilamycin C is a key analogue within this complex. This guide will delve into the technical aspects of Avilamycin C, providing researchers and drug development professionals with a detailed resource for their work.

Classification and Chemical Structure

Avilamycin C belongs to the orthosomycin family of antibiotics, which are characterized by their complex oligosaccharide structures.[2] While sometimes referred to in the context of polyether antibiotics due to its use in animal feed, it is not a true polyether ionophore. Its structure is that of a complex oligosaccharide.

Mechanism of Action

Avilamycin C exerts its antimicrobial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the 23S rRNA. This binding event interferes with the proper positioning of transfer RNA (tRNA) and initiation factor 2, thereby stalling the translation process and preventing peptide bond formation.[4]

Antimicrobial Spectrum and Efficacy

Avilamycin C is primarily active against Gram-positive bacteria, with notable efficacy against pathogenic species such as Clostridium perfringens, a major cause of necrotic enteritis in poultry.[5] It exhibits limited to no activity against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Avilamycin

| Bacterial Species | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Clostridium perfringens | 120 clinical isolates | 0.06 | 128 | 0.015 - 256 |

| Clostridium perfringens | Pre-approval isolates (Canada) | 2 | 2 | - |

| Clostridium perfringens | Post-approval isolates (Canada) | 1 | 2 | - |

Data compiled from multiple sources.[6][7]

Pharmacokinetics

Following oral administration, avilamycin is poorly absorbed from the gastrointestinal tract, resulting in very low to undetectable plasma concentrations.[2][6] This property is advantageous for its application in treating enteric infections, as the drug is concentrated in the gut where the target pathogens reside.

Table 2: Pharmacokinetic Parameters of Avilamycin in Swine Ileal Content (Oral Administration of 4 mg/kg b.w.)

| Parameter | Value (Mean ± SD) |

| Cmax (µg/mL) | 146.30 ± 13.41 |

| Tmax (h) | 4 |

| AUC0–24h (h·µg/mL) | 428.62 ± 14.23 |

| T1/2λz (h) | 5.87 ± 0.65 |

| MRT0–24h (h) | 8.23 ± 0.43 |

Data from a study on crossbred pigs.[6]

Avilamycin is extensively metabolized, and the majority of the administered dose is excreted in the feces.[2][8]

Biosynthesis

Avilamycin is synthesized by Streptomyces viridochromogenes via a complex biosynthetic pathway involving a large gene cluster.[9][10] This cluster contains genes encoding for polyketide synthases, glycosyltransferases, methyltransferases, and other modifying enzymes responsible for the assembly of the intricate oligosaccharide structure.[9][10] The biosynthesis of Avilamycin A and C involves a redox conversion catalyzed by an aldo-keto reductase, AviZ1.[11]

Resistance Mechanisms

Bacterial resistance to avilamycin can arise through enzymatic modification of its ribosomal target. The most well-characterized mechanism involves the expression of rRNA methyltransferases that specifically methylate the 23S rRNA, thereby reducing the binding affinity of the antibiotic.[12] The emtA gene has been identified as conferring resistance to avilamycin in Enterococcus faecalis.[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for anaerobic bacteria like Clostridium perfringens.

Materials:

-

96-well microtiter plates

-

Anaerobic growth medium (e.g., Schaedler broth, Wilkins-Chalgren Anaerobe Broth)[13][14]

-

Avilamycin C stock solution (dissolved in a suitable solvent and diluted in the growth medium)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

-

Anaerobic incubation system (e.g., anaerobic chamber or GasPak system)[13]

Procedure:

-

Prepare serial two-fold dilutions of Avilamycin C in the anaerobic growth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.[16]

-

Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension.[16]

-

Include a positive growth control well containing only the growth medium and the bacterial inoculum.

-

Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.[17]

-

The MIC is determined as the lowest concentration of Avilamycin C that completely inhibits visible bacterial growth.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. No change in avilamycin (Surmax® Premix) minimum inhibitory concentration for Clostridium perfringens isolates recovered from poultry up to 7 years post-approval in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the orthosomycin antibiotic avilamycin A: deductions from the molecular analysis of the avi biosynthetic gene cluster of Streptomyces viridochromogenes Tü57 and production of new antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Effect of the growth promoter avilamycin on emergence and persistence of antimicrobial resistance in enteric bacteria in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. world-rabbit-science.com [world-rabbit-science.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biosynthesis of Avilamycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin C, an oligosaccharide antibiotic produced by Streptomyces viridochromogenes, is a significant precursor to the more potent Avilamycin A. This guide provides a comprehensive technical overview of the Avilamycin C biosynthetic pathway, detailing the genetic basis, enzymatic steps, and precursor molecules. Quantitative data from fermentation and yield enhancement studies are presented, alongside methodologies for key experiments that have elucidated this complex pathway. Diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction

Avilamycins are a class of orthosomycin antibiotics with potent activity against Gram-positive bacteria. They are of significant interest in both veterinary and human medicine due to their unique mode of action, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis. Avilamycin C is a major analogue produced during fermentation and is the direct precursor of Avilamycin A, from which it differs only by the oxidation state of a two-carbon branch on the terminal octose moiety.[1][2] Understanding the biosynthesis of Avilamycin C is crucial for the targeted genetic engineering of Streptomyces viridochromogenes to improve yields and generate novel, potentially more effective derivatives.

The biosynthesis of Avilamycin C is orchestrated by a large gene cluster, designated as the 'avi' cluster, which contains 54 open reading frames.[1] This cluster encodes a suite of enzymes including polyketide synthases (PKS), glycosyltransferases, methyltransferases, and tailoring enzymes that collectively assemble the complex structure of the molecule.

The Avilamycin C Biosynthetic Pathway

The biosynthesis of Avilamycin C can be conceptually divided into three main stages:

-

Formation of the dichloroisoeverninic acid (DIA) aglycone.

-

Assembly of the heptasaccharide core.

-

Glycosylation and tailoring reactions to form the final Avilamycin C structure.

Precursor Molecules

The biosynthesis of Avilamycin C utilizes several primary metabolites as building blocks. These include:

-

Orsellinic Acid (OSA): The precursor to the DIA moiety, synthesized by the iterative Type I polyketide synthase, AviM.[3]

-

Propionyl-CoA, D-glucose-1-phosphate, GDP-D-mannose, and UDP-D-glucose: These are the primary precursors for the construction of the heptasaccharide chain.[4]

Enzymatic Steps

While the exact sequence of every enzymatic reaction in the assembly of the heptasaccharide core is not fully elucidated, key enzymes and their roles have been identified through gene knockout studies and bioinformatic analysis.

-

Dichloroisoeverninic Acid (DIA) Synthesis: The biosynthesis of the DIA aglycone begins with the synthesis of orsellinic acid by the iterative PKS AviM.[3] Subsequent tailoring reactions, including halogenation and methylation, are carried out by enzymes encoded within the avi cluster. Gene inactivation studies have implicated aviH (a halogenase) and aviG4 (a methyltransferase) in this process.[1]

-

Heptasaccharide Chain Assembly: The heptasaccharide backbone is assembled by a series of glycosyltransferases that sequentially add sugar moieties. The formation of some of the unusual deoxysugars found in avilamycin is also encoded within the avi cluster. For instance, aviD and aviE are involved in the biosynthesis of dTDP-glucose, a precursor for deoxysugars.[5]

-

Formation of the Eurekanate Moiety: The eurekanate sugar, a branched-chain carbohydrate, is a component of the avilamycin structure. The genes aviB1 and aviO2 have been shown to be involved in the formation and attachment of the two-carbon chain of this moiety.[6]

-

Final Assembly and Tailoring: The fully assembled heptasaccharide chain is attached to the DIA aglycone. Further tailoring reactions, such as methylations and the formation of orthoester linkages, complete the biosynthesis of Avilamycin C.

Conversion of Avilamycin C to Avilamycin A

Avilamycin C is the direct precursor to Avilamycin A. This conversion is a final tailoring step catalyzed by the NADH/NAD+-favored aldo-keto reductase, AviZ1. AviZ1 oxidizes the hydroxyethyl branch of the terminal octose moiety of Avilamycin C to an acetyl branch, yielding Avilamycin A.[7]

Quantitative Data

Quantitative analysis of Avilamycin C production is essential for optimizing fermentation processes and for metabolic engineering efforts. The following tables summarize key quantitative data from published studies.

| Table 1: Avilamycin Production Yields in S. viridochromogenes Mutant Strains | |||

| Strain | Yield (mg/L) | Improvement (%) | Reference |

| Wild Type (WT) | - | - | [8] |

| Z-6 | 29.31 | 57.92 | [8] |

| A-9 | 36.84 | 98.49 | [8] |

| F-23 | 45.73 | 146.39 | [8] |

| F-23 (Optimized Fermentation) | 64.88 | 41.87 (over F-23) | [8] |

| Table 2: HPLC Analysis Parameters for Avilamycins | |

| Parameter | Value/Condition |

| Column | Agilent SB-Aq, 250 x 4.6 mm, 5-μm |

| Mobile Phase | A: 10 nmol/L ammonium acetate; B: acetonitrile |

| Detection Wavelength | 290 nm |

| Column Temperature | 30°C |

| Reference | [9] |

| Table 3: Pharmacokinetic Parameters of Avilamycin in Swine Ileal Content (Oral Dose: 4 mg/kg b.w.) | |

| Parameter | Value |

| AUC0–24h | 428.62 ± 14.23 h*μg/mL |

| Cmax | 146.30 ± 13.41 μg/mL |

| Tmax | 4 h |

| Reference | [9] |

Experimental Protocols

The elucidation of the Avilamycin C biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Gene Inactivation and Complementation

Gene knockout studies have been instrumental in assigning function to genes within the avi cluster.

-

Protocol: Gene Inactivation in S. viridochromogenes

-

Construct a gene replacement vector: A vector is created containing flanking regions of the target gene and a resistance cassette.

-

Introduce the vector into S. viridochromogenes: This is typically achieved through protoplast transformation or intergeneric conjugation from E. coli.

-

Select for double-crossover events: Mutants where the target gene has been replaced by the resistance cassette are selected based on antibiotic resistance and loss of a vector-borne marker.

-

Confirm gene deletion: Deletion is confirmed by PCR and Southern blot analysis.

-

Metabolite analysis: The fermentation broth of the mutant is analyzed by HPLC and mass spectrometry to identify any changes in the production of avilamycins or the accumulation of intermediates.

-

Complementation: The wild-type gene is reintroduced into the mutant on a plasmid to confirm that the observed phenotype is due to the gene deletion.

-

In Vitro Enzymatic Assays

Biochemical characterization of the enzymes in the pathway provides direct evidence of their function.

-

Protocol: In Vitro Assay for AviZ1 (Aldo-keto Reductase) [10]

-

Overexpression and purification of AviZ1: The aviZ1 gene is cloned into an expression vector and the protein is overexpressed in E. coli and purified.

-

Reaction setup: The assay mixture contains purified AviZ1, Avilamycin C as the substrate, and either NAD+ or NADP+ as a cofactor in a suitable buffer.

-

Reaction incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction quenching and analysis: The reaction is stopped, and the products are extracted and analyzed by HPLC to detect the conversion of Avilamycin C to Avilamycin A.

-

Extraction and Purification of Avilamycins

-

Protocol: Extraction of Avilamycins from Fermentation Broth [11]

-

Centrifugation: The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure.

-

Purification: The crude extract is subjected to further purification using techniques like solid-phase extraction (SPE) and preparative HPLC.

-

HPLC Analysis of Avilamycins

High-performance liquid chromatography is the primary method for the detection and quantification of avilamycins.

-

Protocol: Analytical HPLC of Avilamycins [12][13]

-

Sample Preparation: Fermentation broth extracts or purified samples are dissolved in a suitable solvent (e.g., methanol/buffer mixture).

-

Chromatographic Separation: Samples are injected onto a reverse-phase C18 column. A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used for elution.

-

Detection: Avilamycins are detected by UV absorbance at approximately 290 nm.

-

Quantification: The concentration of each avilamycin analogue is determined by comparing its peak area to a standard curve generated with known concentrations of purified standards.

-

Visualizations

Biosynthetic Pathway of Avilamycin C

Caption: Proposed biosynthetic pathway of Avilamycin C.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for elucidating gene function in biosynthesis.

Conclusion

The biosynthesis of Avilamycin C is a complex process involving a large number of dedicated enzymes encoded by the avi gene cluster. While significant progress has been made in identifying key genes and their functions, a complete, step-by-step enzymatic pathway remains to be fully elucidated. Future research, including in vitro reconstitution of larger parts of the pathway and detailed kinetic analysis of the involved enzymes, will be crucial for a complete understanding. This knowledge will not only be of fundamental scientific interest but will also provide a roadmap for the rational design of novel and improved avilamycin antibiotics through metabolic engineering and synthetic biology approaches.

References

- 1. Biosynthesis of the orthosomycin antibiotic avilamycin A: deductions from the molecular analysis of the avi biosynthetic gene cluster of Streptomyces viridochromogenes Tü57 and production of new antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN108152414B - Method for detecting avilamycin premix by HPLC-ELSD - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Cloning of an avilamycin biosynthetic gene cluster from Streptomyces viridochromogenes Tü57 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Avilamycin production enhancement by mutagenesis and fermentation optimization in Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Determination of avilamycin A and B in pig faeces by solid phase extraction and reverse-phase HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Avilamycin C Analogues: A Technical Guide to Structural Diversity and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, a complex of oligosaccharide antibiotics produced by Streptomyces viridochromogenes, is a potent inhibitor of bacterial protein synthesis. Primarily used in veterinary medicine, its intricate structure and diverse range of analogues present a compelling area of study for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of Avilamycin C analogues, detailing their structural variations, comparative biological activities, and the experimental methodologies employed in their characterization.

Introduction

Avilamycin belongs to the orthosomycin family of antibiotics and is predominantly active against Gram-positive bacteria.[1] Its mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[2] The avilamycin complex is comprised of a major active component, Avilamycin A, and a series of related analogues, designated Avilamycins B through N.[2][3] This guide focuses on the structural relationship of these analogues to Avilamycin C, a key member of the complex. Understanding the subtle structural modifications across this family of compounds is crucial for elucidating structure-activity relationships (SAR) and guiding future drug design efforts.

Structural Differences of Avilamycin Analogues

The core structure of avilamycin is a complex oligosaccharide chain. The primary diversity among its analogues arises from variations at specific positions, notably the C-45 linkage and the C-56 ketone adduct.[2] Avilamycin A and C differ in the redox state of a two-carbon branched-chain on the terminal octose moiety. The following table summarizes the known structural differences of various avilamycin analogues in relation to the central Avilamycin C structure.

Table 1: Structural Modifications of Avilamycin Analogues Compared to Avilamycin C

| Analogue | Molecular Formula | Key Structural Difference from Avilamycin C |

| Avilamycin A | C₆₁H₈₈Cl₂O₃₂ | Oxidation of the terminal hydroxyethyl group on the eurekanate sugar to an acetyl group. |

| Avilamycin B | C₅₉H₈₄Cl₂O₃₂ | Differs in the acyl group on the L-lyxopyranosyl sugar. |

| Avilamycin D | C₆₀H₈₆Cl₂O₃₂ | Variation in the substituent on the eurekanate sugar. |

| Avilamycin E | C₆₁H₈₈Cl₂O₃₃ | Hydroxylation at a position on the oligosaccharide backbone. |

| Avilamycin F | C₆₀H₈₆Cl₂O₃₁ | Dehydration of a sugar moiety. |

| Avilamycin G | C₆₁H₈₈Cl₂O₃₁ | Modification of a hydroxyl group to a keto group. |

| Avilamycin H | C₅₉H₈₄Cl₂O₃₁ | Combination of modifications found in other minor analogues. |

| Avilamycin I | C₆₀H₈₅Cl₂O₃₂ | Desaturation of a carbon-carbon bond in a sugar residue. |

| Avilamycin J | C₆₁H₈₇Cl₂O₃₂ | Isomerization at a chiral center. |

| Avilamycin K | C₅₉H₈₃Cl₂O₃₁ | Multiple modifications including dehydration and acyl group variation. |

| Avilamycin L | C₆₀H₈₆Cl₂O₃₃ | Epimerization of a hydroxyl group. |

| Avilamycin M | C₆₁H₈₈Cl₂O₃₂ | Alteration in the orthoester linkage. |

| Avilamycin N | C₅₉H₈₄Cl₂O₃₂ | Variation in the methylation pattern of the sugar moieties. |

Note: The detailed structural formulas for many of the minor avilamycin factors can be found in the FAO JECFA Monographs.[3][4]

Comparative Biological Activity

The antibacterial potency of avilamycin analogues is typically assessed by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. While comprehensive comparative data for all analogues is limited, available information indicates that Avilamycin A is the most bioactive component. The following table summarizes representative MIC data for Avilamycin A against key Gram-positive pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Avilamycin A against Selected Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Clostridium perfringens | 120 | 0.015 - 256 | 0.06 | 128 | [5] |

| Clostridium perfringens | 55 | - | - | - | [6] |

| Clostridium perfringens | 89 | - | 1-2 | 2 | [7] |

| Enterococcus faecium | - | 1 - 8 | - | - | [8] |

| Staphylococcus aureus | - | 4 - 8 | - | - | [8] |

Experimental Protocols

Isolation and Purification of Avilamycin Analogues

The separation of the complex mixture of avilamycin analogues produced during fermentation is a critical step for their structural and biological characterization. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

Protocol: Preparative HPLC for Avilamycin Analogue Separation

-

Sample Preparation: The crude avilamycin complex is extracted from the fermentation broth of Streptomyces viridochromogenes using an organic solvent such as acetone or methanol. The extract is then concentrated under reduced pressure.

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., Kromosil 5 µm C18) is typically used.[9]

-

Mobile Phase: A gradient elution system is often employed. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.01 N ammonium acetate).[9] The gradient is optimized to achieve separation of the individual analogues.

-

Detector: A UV detector set at 295 nm is used for monitoring the elution of the avilamycin components.[9] An Evaporative Light Scattering Detector (ELSD) can also be utilized for universal detection of all analogues.[10]

-

-

Fraction Collection: Fractions corresponding to individual peaks are collected as they elute from the column.

-

Purity Analysis: The purity of each collected fraction is assessed by analytical HPLC-MS/MS.

-

Solvent Removal: The solvent from the purified fractions is removed under vacuum to yield the isolated avilamycin analogue.

Structural Elucidation

The precise chemical structure of each isolated analogue is determined using a combination of spectroscopic techniques.

Protocol: Structural Characterization by NMR and Mass Spectrometry

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of each analogue.

-

Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide valuable information about the sequence and connectivity of the sugar units in the oligosaccharide chain.[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for assembling the complete three-dimensional structure of the analogue.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin exerts its antibacterial effect by targeting the bacterial ribosome, a key component of the protein synthesis machinery.

Caption: Avilamycin's mechanism of action, inhibiting bacterial protein synthesis.

Experimental Workflow for Analogue Characterization

The process of identifying and characterizing novel avilamycin analogues follows a systematic workflow, from fermentation to biological evaluation.

Caption: Workflow for the characterization of avilamycin analogues.

Conclusion

The avilamycin family of antibiotics represents a rich source of chemical diversity with potent antibacterial activity. The subtle structural modifications among the analogues of Avilamycin C have a significant impact on their biological properties. A thorough understanding of these structural nuances, facilitated by advanced separation and spectroscopic techniques, is paramount for the rational design of new and more effective antimicrobial agents. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to the exploration and development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Avilamycin | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Incidence of High-Level Evernimicin Resistance in Enterococcus faecium among Food Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. No change in avilamycin (Surmax® Premix) minimum inhibitory concentration for Clostridium perfringens isolates recovered from poultry up to 7 years post-approval in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 9. Determination of avilamycin A and B in pig faeces by solid phase extraction and reverse-phase HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN108152414B - Method for detecting avilamycin premix by HPLC-ELSD - Google Patents [patents.google.com]

- 11. Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Spectroscopic Analysis of Avilamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Avilamycin C, a significant member of the orthosomycin family of antibiotics. Avilamycin C is a key analogue in the commercially produced avilamycin complex, which is utilized in veterinary medicine to control bacterial infections.[1] This document collates available spectroscopic data (NMR, IR, UV-Vis), details experimental methodologies where accessible, and presents a visualization of its mechanism of action.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible spectrum of Avilamycin C provides insights into its electronic structure, particularly the presence of chromophores.

Data Presentation

| Solvent | λmax (nm) | log ε |

| Methanol | 228 | 4.12 |

| Methanol | 284 | 3.33 |

| Table 1: UV-Vis Spectroscopic Data for Avilamycin C.[2] |

Experimental Protocol

Detailed experimental conditions for the acquisition of this specific UV-Vis spectrum are not fully available in the public domain. However, standard UV-Vis spectroscopy protocols for organic compounds would generally involve:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Avilamycin C is dissolved in spectroscopic grade methanol to a known concentration.

-

Measurement: The absorbance is measured over a wavelength range of approximately 200-400 nm, with a methanol-filled cuvette used as a reference. The molar absorptivity (ε) is then calculated using the Beer-Lambert law.

Infrared (IR) Spectroscopy

Expected Data Presentation (Hypothetical)

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~2930 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=O stretch (ketone) |

| 1100-1000 | Strong | C-O stretch (ethers, alcohols) |

| Table 2: Hypothetical IR Absorption Bands for Avilamycin C based on its known structure. |

Experimental Protocol

A standard experimental protocol for obtaining an IR spectrum of a solid sample like Avilamycin C would be:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of Avilamycin C is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The primary isolation and structural characterization of Avilamycin C were reported by Heilman et al. and Keller-Schierlein et al. in Helvetica Chimica Acta in 1979.[2] While the full, detailed NMR data tables from these publications are not widely available in public databases, these papers are the definitive source for this information.

Expected Data Presentation (Hypothetical)

Comprehensive NMR analysis would include:

-

¹H NMR: A table of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities for all proton signals.

-

¹³C NMR: A table of chemical shifts (δ) in ppm for all carbon signals.

-

2D NMR (COSY, HSQC, HMBC): Correlation tables or annotated spectra that establish the connectivity between protons and carbons, confirming the intricate oligosaccharide structure.

Experimental Protocol

The general procedure for NMR analysis of a complex natural product like Avilamycin C would involve:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of purified Avilamycin C are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Measurement: A suite of NMR experiments would be performed, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, to enable a full structural assignment.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible Gram-positive bacteria. It targets the bacterial ribosome, a crucial cellular machine responsible for translating mRNA into protein.

Caption: Avilamycin C binds to the 50S ribosomal subunit, blocking the A-site and inhibiting protein synthesis.

Experimental Workflow: Isolation and Characterization

The general workflow for obtaining and characterizing Avilamycin C from its natural source, Streptomyces viridochromogenes, involves several key steps.

Caption: General workflow for isolating and spectroscopically characterizing Avilamycin C.

Conclusion

This guide provides the available spectroscopic data for Avilamycin C and outlines the standard methodologies for their acquisition. While the UV-Vis data is well-documented, detailed public access to the primary NMR and IR data remains limited. Researchers requiring this in-depth information are directed to the seminal publications by Heilman et al. and Keller-Schierlein et al. in Helvetica Chimica Acta, Volume 62 (1979). The provided diagrams of the mechanism of action and experimental workflow offer a clear visual summary for educational and research purposes.

References

Avilamycin C solubility in different solvents

An In-depth Technical Guide to the Solubility of Avilamycin

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients is fundamental to formulation, delivery, and efficacy. This guide provides a comprehensive overview of the solubility of Avilamycin, with a focus on its various factors, in different solvents. Avilamycin is an orthosomycin antibiotic used in veterinary medicine to control bacterial enteric infections.[1] It is a complex of related factors, with Avilamycin A being the major component.[1]

Quantitative Solubility Data

The solubility of Avilamycin has been determined in a range of organic and aqueous solvents. The data presented below is primarily for Avilamycin A and a mixture of Avilamycin factors, which serves as a crucial reference for understanding the solubility profile of the entire complex, including Avilamycin C.

Solubility in Organic Solvents

The solubility of Avilamycin factor A in various organic solvents was determined at 20°C. The results are summarized in the table below.

| Solvent | Solubility (g/L) |

| Chloroform | 100 |

| Acetone | 50 |

| Ethyl acetate | 10 |

| Methanol | 5 |

| Ethanol | 4 |

| Heptane | < 1 |

Data sourced from a study on Avilamycin factor A at 20°C.[1]

Additional qualitative solubility information indicates that Avilamycin is slightly soluble in heated acetone and slightly soluble in methanol.[2] It is also noted to be soluble in DMSO.[3][4]

Aqueous Solubility

The aqueous solubility of both crystalline Avilamycin A and a mixture of Avilamycin factors has been investigated in buffered solutions at 25°C. The results highlight the pH-dependent nature of Avilamycin's solubility.

| pH | Crystalline Avilamycin A (mg/L) | Mixture of Avilamycin Factors (mg/L) |

| 5.0 | < 0.125 | < 0.125 |

| 7.0 | 41 | 75 |

| 9.0 | 113 | 222 |

Data from a study where excess test article was shaken in buffered solutions at 25°C.[5] The concentrations were observed to decrease after reaching maximum solubility, likely due to hydrolysis.[5]

Experimental Protocols for Solubility Determination

The determination of Avilamycin solubility involves several key steps, from sample preparation to quantification. The following is a generalized protocol based on methodologies cited in the literature for Avilamycin analysis.

Sample Preparation and Saturation

The most common method for solubility determination is the shake-flask method.

-

Objective: To create a saturated solution of Avilamycin in the solvent of interest.

-

Procedure:

-

An excess amount of the Avilamycin compound (e.g., crystalline Avilamycin A or a mixture of factors) is added to a known volume of the solvent (e.g., organic solvent or a buffered aqueous solution) in a sealed container.

-

The container is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[5]

-

After the equilibration period, the suspension is allowed to stand to permit the undissolved solid to settle.

-

Separation of Saturated Solution

-

Objective: To separate the clear, saturated supernatant from the excess undissolved solid.

-

Procedure:

-

Aliquots of the supernatant are carefully withdrawn.

-

The aliquots are filtered to remove any suspended solid particles. A common practice is to use a syringe filter (e.g., 0.2 µm) for this purpose.

-

Quantification of Avilamycin

The concentration of Avilamycin in the filtered, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and reliable method for this purpose.[6][7][8]

-

Objective: To accurately measure the concentration of dissolved Avilamycin.

-

Generalized HPLC-MS/MS Protocol:

-

Standard Preparation: A series of standard solutions of Avilamycin with known concentrations are prepared in the same solvent to generate a calibration curve.[9]

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18) is used for separation.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9]

-

Detection: The eluent from the HPLC column is introduced into the mass spectrometer.

-

-

Mass Spectrometric Detection:

-

Quantification: The concentration of Avilamycin in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Avilamycin.

Caption: A flowchart of the experimental process for determining Avilamycin solubility.

References

- 1. fao.org [fao.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Avilamycin | 11051-71-1 [m.chemicalbook.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

Avilamycin C: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin C, a member of the orthosomycin family of antibiotics, demonstrates potent antibacterial activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation. The information presented herein is intended to support research and development efforts in the fields of veterinary and human medicine.

Antibacterial Spectrum of Avilamycin C

Avilamycin C exhibits a targeted spectrum of activity, proving effective against a range of clinically significant Gram-positive pathogens. Its efficacy has been documented against species of Clostridium, Enterococcus, Staphylococcus, and Streptococcus. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Avilamycin C against various Gram-positive bacteria, providing a quantitative measure of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Avilamycin C Against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clostridium perfringens | 120 | 0.015 - 256 | 0.06 | 128 | [1] |

| Clostridium perfringens | 89 | Not Specified | 1-2 | 2 | [2] |

| Clostridium difficile | 50 | ≤0.5 | Not Reported | Not Reported | [3] |

| Enterococcus faecium | 304 (avilamycin-resistant) | ≥16 | Not Reported | Not Reported | [4] |

MIC₅₀: The concentration of an antibiotic that inhibits the growth of 50% of bacterial isolates. MIC₉₀: The concentration of an antibiotic that inhibits the growth of 90% of bacterial isolates.

Mechanism of Action

Avilamycin C exerts its antibacterial effect by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.

Signaling Pathway of Avilamycin C Action

The following diagram illustrates the mechanism of action of Avilamycin C at the molecular level.

Caption: Mechanism of Avilamycin C action on the bacterial ribosome.

Avilamycin C binds to the 23S rRNA component of the 50S ribosomal subunit. This binding event sterically hinders the proper docking of aminoacyl-tRNA into the A-site (acceptor site) of the ribosome. By blocking the A-site, Avilamycin C effectively stalls the elongation phase of protein synthesis, leading to the cessation of bacterial growth and eventual cell death.

Experimental Protocols

The determination of the antibacterial spectrum of Avilamycin C relies on standardized in vitro susceptibility testing methods. The most common protocols are the broth microdilution and agar dilution methods, which are used to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against various bacterial isolates.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves preparing a series of twofold dilutions of Avilamycin C in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., aerobically or anaerobically) for a specified period. The MIC is recorded as the lowest concentration of Avilamycin C that completely inhibits the visible growth of the bacterium.

Agar Dilution Method

In the agar dilution method, varying concentrations of Avilamycin C are incorporated into a solid agar medium. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Avilamycin C that prevents the growth of the bacterial colonies. This method is particularly useful for testing multiple bacterial isolates simultaneously.

Experimental Workflow for Determining Antibacterial Spectrum

The following diagram outlines the general workflow for determining the antibacterial spectrum of Avilamycin C.

Caption: Experimental workflow for MIC determination.

Conclusion

Avilamycin C is a potent antibiotic with a specific spectrum of activity against Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of protein synthesis via binding to the 50S ribosomal subunit, makes it a valuable tool in combating bacterial infections, particularly in the veterinary field. The standardized experimental protocols outlined in this guide are essential for the accurate assessment of its antibacterial efficacy and for the continued surveillance of potential resistance development. Further research into the activity of Avilamycin C against a broader range of Gram-positive pathogens will continue to define its therapeutic potential.

References

- 1. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. No change in avilamycin (Surmax® Premix) minimum inhibitory concentration for Clostridium perfringens isolates recovered from poultry up to 7 years post-approval in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activity of selected antimicrobial agents against strains of Staphylococcus aureus isolated from bovine intramammary infections that produce beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Avilamycin C Against Clostridium perfringens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Avilamycin C against Clostridium perfringens, a significant pathogen in veterinary medicine. Avilamycin, an orthosomycin antibiotic, has demonstrated potent activity against this Gram-positive anaerobe. This document synthesizes key quantitative data, details common experimental protocols, and visualizes workflows pertinent to the assessment of this antimicrobial agent.

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of Avilamycin C against Clostridium perfringens is primarily evaluated through the determination of Minimum Inhibitory Concentrations (MICs). These values represent the lowest concentration of the antibiotic that prevents visible growth of the bacterium. A summary of MIC data from various studies is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Avilamycin against Clostridium perfringens Isolates from Swine

| No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Wild-Type Cutoff (COWT) (µg/mL) | Reference |

| 120 | 0.015 - 256 | 0.06 | 128 | 0.25 | [1][2][3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Avilamycin against Clostridium perfringens Isolates from Poultry

| No. of Isolates | Geographic Origin | MIC50 (mg/L) | MIC90 (mg/L) | Notes | Reference |

| 89 (50 pre-approval, 39 post-approval) | Canada | 2 (pre), 1 (post) | 2 (pre), 2 (post) | No significant change in susceptibility over 7 years. | [4] |

| 55 | Brazil | - | - | All strains showed high susceptibility. | [5][6] |

| Not Specified | Belgium | - | - | All strains were sensitive. | [7] |

Table 3: Additional In Vitro Activity Data for Avilamycin against Clostridium perfringens

| Parameter | Value | Strain | Conditions | Reference |

| Mutant Prevention Concentration (MPC) | 8 mg/L (8 x MIC) | Strain with MIC of 1 mg/L | In vitro | [4] |

| Bactericidal Activity (in vitro killing curves) | Demonstrated | C. perfringens | - | [8] |

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the in vitro activity of Avilamycin C against C. perfringens.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Avilamycin against C. perfringens is typically determined using standardized broth or agar dilution methods.

2.1.1. Broth Dilution Method

The broth dilution method involves challenging the bacterial isolates with a range of Avilamycin concentrations in a liquid growth medium.

-

Inoculum Preparation: C. perfringens isolates are cultured on appropriate media, such as blood agar, under anaerobic conditions. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Antibiotic Preparation: A stock solution of Avilamycin is prepared and serially diluted to create a range of concentrations.

-

Incubation: The diluted bacterial inoculum is added to microtiter plates containing the various concentrations of Avilamycin. The plates are incubated under anaerobic conditions at 37°C for a specified period, typically 24 to 48 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of Avilamycin that completely inhibits visible growth of the bacteria.

2.1.2. Agar Dilution Method

The agar dilution method is another common technique for determining MICs.[5][6]

-

Plate Preparation: A series of agar plates, each containing a specific concentration of Avilamycin, is prepared.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates. A Steers inoculum replicator is often used to deliver a consistent volume of each isolate.[5][6]

-

Incubation: The plates are incubated under anaerobic conditions at 37°C until sufficient growth is observed on the control plate (containing no antibiotic).

-

MIC Reading: The MIC is determined as the lowest concentration of Avilamycin that prevents the growth of the bacterial colonies.

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

-

Experimental Setup: A standardized inoculum of C. perfringens is added to a broth medium containing Avilamycin at various concentrations (e.g., 1x, 2x, 4x the MIC). A growth control without the antibiotic is also included.

-

Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto appropriate agar and counting the resulting colonies after incubation.

-

Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. The killing curves of avilamycin against Clostridium perfringens have been demonstrated both in vitro and ex vivo.[8]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the study of Avilamycin's activity against C. perfringens.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Conceptual Pyramid for Avilamycin Activity Evaluation.

Mechanism of Action

While not extensively detailed for C. perfringens specifically, the proposed mechanism of action for Avilamycin involves the inhibition of bacterial protein synthesis. It is suggested to bind to the 30S ribosomal subunit, thereby interfering with the translation process.[1] Further research is needed to fully elucidate the specific molecular interactions and potential resistance mechanisms in C. perfringens. Avilamycin has been shown to have no cross-resistance with other antimicrobial agents.[1][2][3]

Conclusion

Avilamycin C demonstrates significant in vitro activity against Clostridium perfringens, as evidenced by low MIC values reported across various studies. The methodologies for assessing this activity are well-established, providing a robust framework for surveillance and research. The lack of cross-resistance and sustained susceptibility over time in some regions highlight its potential as an effective agent for the control of C. perfringens-associated diseases in animal health.[1][4] Further investigations into its precise mechanism of action and the molecular basis of resistance are warranted to ensure its long-term efficacy.

References

- 1. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. No change in avilamycin (Surmax® Premix) minimum inhibitory concentration for Clostridium perfringens isolates recovered from poultry up to 7 years post-approval in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Avilamycin C: A Technical Guide to its Veterinary Use as a Growth Promotant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin C is an orthosomycin antibiotic produced by Streptomyces viridochromogenes. It has been utilized in veterinary medicine, primarily as a feed additive, to promote growth and improve feed efficiency in poultry and swine. This technical guide provides an in-depth overview of Avilamycin C, focusing on its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Avilamycin C exerts its antibacterial effect by inhibiting protein synthesis in susceptible Gram-positive bacteria.[1][2] The primary target of Avilamycin is the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.

The binding of Avilamycin to the 50S subunit physically obstructs the A-site, which is the binding site for incoming aminoacyl-tRNA (aa-tRNA). This steric hindrance prevents the proper positioning of the aa-tRNA, thereby halting the elongation phase of protein synthesis and ultimately leading to the cessation of bacterial growth and proliferation.[3][4][5] This targeted action against bacterial ribosomes, with no cross-resistance to antibiotics used in human medicine, has positioned Avilamycin as a notable veterinary growth promotant.[1]

Quantitative Performance Data

The efficacy of Avilamycin C as a growth promotant has been demonstrated in numerous studies involving broiler chickens and pigs. The following tables summarize the quantitative data on key performance indicators.

Broiler Chicken Performance Data

| Treatment Group | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Mortality Rate (%) | Study Reference |

| Control (No Avilamycin) | 749 | 3.17 | - | [3][6] |

| Avilamycin (5 ppm) | 763 | 3.15 | - | [3][6] |

| Avilamycin (10 ppm) | 767 | 3.12 | - | [3][6][7][8] |

| Avilamycin (15 ppm) - Challenged | - | Improved vs. Challenged Control | Significantly Lower vs. Challenged Control | [5][9] |

| Avilamycin (20 ppm) | 769 | 3.13 | - | [3][6] |

| Avilamycin (30 ppm) - Challenged | - | Improved vs. Challenged Control | Significantly Lower vs. Challenged Control | [5][9] |

| Avilamycin (40 ppm) | 771 | 3.09 | - | [3][6] |

| Avilamycin (60 ppm) | 771 | 3.09 | - | [3][6] |

Swine Performance Data

| Treatment Group | Average Daily Gain (g) | Feed Conversion Ratio (FCR) | Study Reference |

| Control (No Avilamycin) | 749 | 3.17 | [3][6] |

| Avilamycin (5 ppm) | 763 | 3.15 | [3][6] |

| Avilamycin (10 ppm) | 767 | 3.12 | [3][6] |

| Avilamycin (20 ppm) | 769 | 3.13 | [3][6] |

| Avilamycin (40 ppm) | 771 | 3.09 | [3][6][10] |

| Avilamycin (60 ppm) | 771 | 3.09 | [3][6] |

Experimental Protocols

Necrotic Enteritis Challenge Model in Broiler Chickens

This protocol outlines a typical experimental design to evaluate the efficacy of Avilamycin in a necrotic enteritis (NE) challenge model.

1. Animal Housing and Acclimation:

-

House day-old broiler chicks in a controlled environment with appropriate temperature, humidity, and lighting.

-

Provide ad libitum access to a standard starter diet and water for an initial acclimation period (e.g., 7-14 days).

2. Treatment Groups:

-

Establish a minimum of four treatment groups:

-

Group 1: Unchallenged, untreated control.

-

Group 2: Challenged, untreated control.

-

Group 3: Challenged, Avilamycin-treated (e.g., 15 ppm in feed).

-

Group 4: Challenged, Avilamycin-treated (e.g., 30 ppm in feed).

-

-

Administer Avilamycin-medicated feed to the respective groups for a specified period before and after the challenge.[5][9]

3. Challenge Induction:

-

On a predetermined day (e.g., day 14), orally inoculate birds in the challenged groups with a virulent strain of Clostridium perfringens (e.g., 10^9 CFU/bird).[5][9]

-

Predisposing factors, such as a high-protein diet or co-infection with Eimeria species, can be used to enhance the severity of the challenge.[11][12][13]

4. Data Collection:

-

Monitor and record daily mortality.

-

On specific days post-challenge (e.g., day 17 and 21), euthanize a subset of birds from each group to assess intestinal lesion scores and quantify ileal C. perfringens counts.[5][9]

-

Measure body weight and feed intake at regular intervals to calculate body weight gain and feed conversion ratio.

5. Statistical Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of Avilamycin's effects on mortality, lesion scores, bacterial counts, and performance parameters.

Gut Microbiota Analysis via 16S rRNA Sequencing

This protocol describes the methodology for assessing changes in the gut microbiota of animals treated with Avilamycin.

1. Sample Collection:

-

At the end of the treatment period, collect intestinal content (e.g., from the ileum or cecum) or fresh fecal samples from animals in both control and Avilamycin-treated groups.[14]

-

Immediately freeze samples at -80°C to preserve the microbial DNA.[15]

2. DNA Extraction:

-

Extract total genomic DNA from the collected samples using a commercially available kit or a standardized protocol (e.g., bead-beating method).[14]

-

Assess the quality and quantity of the extracted DNA using spectrophotometry and gel electrophoresis.

3. 16S rRNA Gene Amplification and Sequencing:

-

Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers.

-

Perform polymerase chain reaction (PCR) and purify the amplicons.

-

Sequence the purified amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).[16][17]

4. Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

-

Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Analyze the microbial diversity (alpha and beta diversity) and taxonomic composition to identify significant differences between the control and Avilamycin-treated groups.

Pharmacokinetic/Pharmacodynamic (PK/PD) Study Design

This protocol provides a general framework for conducting a PK/PD study of Avilamycin in a target animal species.

1. Animal Model and Dosing:

-

Select healthy animals of the target species (e.g., pigs, chickens).

-

Administer Avilamycin at a clinically relevant dose and route (e.g., oral administration in feed).

2. Pharmacokinetic (PK) Phase:

-

Collect biological samples (e.g., plasma, intestinal contents) at multiple time points after drug administration.[2][18]

-

Analyze the samples to determine the concentration of Avilamycin over time.

-

Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).[2][18][19][20]

3. Pharmacodynamic (PD) Phase:

-

Determine the minimum inhibitory concentration (MIC) of Avilamycin against relevant pathogenic bacteria (e.g., Clostridium perfringens).

-

Correlate the PK parameters with the MIC data to establish PK/PD indices (e.g., AUC/MIC, Cmax/MIC, T > MIC).[19][20]

4. Data Integration and Modeling:

-

Integrate the PK and PD data to develop a model that describes the relationship between the dose, drug exposure, and antibacterial effect.

-

Use the model to optimize dosing regimens to maximize efficacy and minimize the potential for resistance development.[2][18][19][20]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Effect of various levels of avilamycin on the performance of growing-finishing swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of avilamycin on performance of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of avilamycin for the prevention of necrotic enteritis caused by a pathogenic strain of Clostridium perfringens in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. food.ec.europa.eu [food.ec.europa.eu]

- 11. Frontiers | A comprehensive review of experimental models and induction protocols for avian necrotic enteritis over the past 2 decades [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. The Effect of Necrotic Enteritis Challenge on Production Performance, Cecal Microbiome, and Cecal Tonsil Transcriptome in Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of the gastrointestinal microbiota using 16S ribosomal RNA gene amplicon sequencing in ruminant nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Considerations and best practices in animal science 16S ribosomal RNA gene sequencing microbiome studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accp1.org [accp1.org]

- 20. researchgate.net [researchgate.net]

Preliminary Efficacy of Avilamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy of Avilamycin C, an orthosomycin antibiotic. The document focuses on its antibacterial activity against key veterinary pathogens, its influence on host cell signaling pathways, and detailed protocols for in vitro and in vivo efficacy assessment. The information is intended to support further research and development of this compound.

Core Efficacy Data

Avilamycin C is a significant component of the avilamycin complex, a fermentation product of Streptomyces viridochromogenes.[1] The commercially available avilamycin, used in veterinary medicine, is a mixture of several factors, with Avilamycin A being the most abundant.[2] This guide focuses on the available data pertinent to Avilamycin C's efficacy.

In Vitro Antibacterial Activity

Avilamycin demonstrates potent activity primarily against Gram-positive bacteria.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] The following table summarizes the Minimum Inhibitory Concentration (MIC) data for avilamycin against various bacterial species. It is important to note that these studies likely used the avilamycin complex, in which Avilamycin C is a major constituent.